
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features both a thiophene ring and a quinoline ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiophene ring, which is a sulfur-containing five-membered ring, and the quinoline ring, which is a fused bicyclic structure, makes this compound a versatile scaffold for various chemical reactions and applications.
准备方法
The synthesis of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic synthesis. One common method includes the condensation of thiophene-2-carboxylic acid with 2-aminobenzonitrile under acidic conditions to form the quinoline ring system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反应分析
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its interaction with various biological targets.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.
作用机制
The mechanism of action of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the quinoline ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and may exhibit similar electronic properties and reactivity.
Quinoline derivatives: Compounds with the quinoline ring system may have comparable biological activities and synthetic applications.
Unique Features:
Similar Compounds
- Thiophene-2-carboxylic acid
- 2-Aminobenzonitrile
- Quinoline-2-carboxylic acid
- 1-(Thiophene-2-carbonyl)-LSD
属性
分子式 |
C15H10N2OS |
|---|---|
分子量 |
266.32 g/mol |
IUPAC 名称 |
1-(thiophene-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2OS/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H |
InChI 键 |
LSCHCNLPMLOXOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CS3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


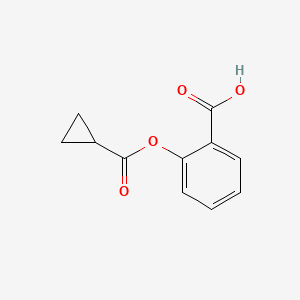
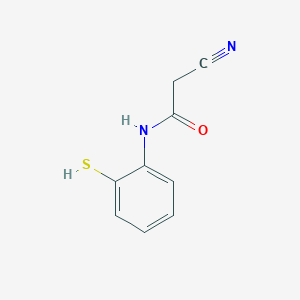
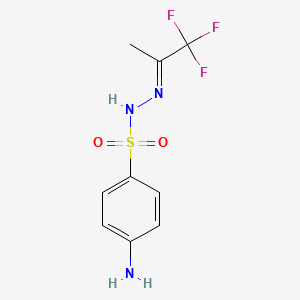
![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
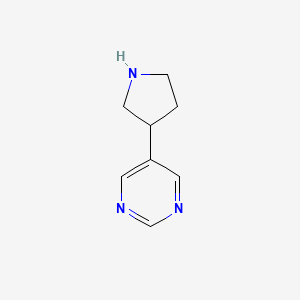

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
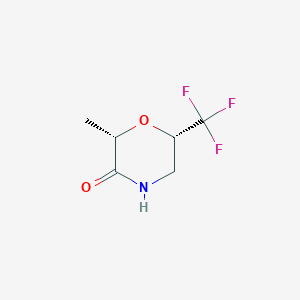

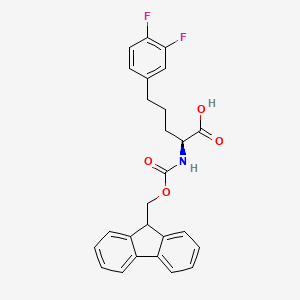
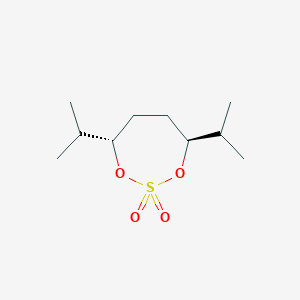
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)

![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
